Cas no 1180-25-2 (b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl)

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl structure
1180-25-2 structure
商品名:b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl
CAS番号:1180-25-2
MF:C25H36O8
メガワット:464.54854
CID:220496
PubChem ID:108192

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl 化学的及び物理的性質

名前と識別子

    • b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl
    • 4-ANDROSTEN-17B-OL-3-ONE17-(O-1B)-D-GLUCOPYRANOSIDURONIC ACID
    • 6-[(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • [14C]-Testosterone glucuronide
    • 4-ANDROSTEN-17BETA-OL-3-ONE 17-GLUCURONIDE
    • Testosterone b-D-glucuronide
    • TESTOSTERONE GLUCURONIDE
    • TESTOSTERONE-17-GLUCURONIDE
    • TESTOSTERONE-B-D-GLUCURONIDE FREE ACID--
    • testosteroneglucuronate
    • Testosterone 17-glucosiduronate
    • Q27103923
    • CHEMBL2074651
    • 16996-33-1
    • LMST05010012
    • AKOS022180222
    • NS00096949
    • 3-oxoandrost-4-en-17beta-yl beta-D-glucopyranosiduronic acid
    • testosterone-glucuronide
    • beta-D-Glucopyranosiduronic acid, (17beta)-3-oxoandrost-4-en-17-yl
    • 6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • Testosterone glucuronate
    • testosterone glucuronoside
    • (2S,3S,4S,5R,6R)-6-{[(1S,3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
    • Testosterone 17beta-(beta-D-glucuronide)
    • testosterone 17-glucosiduronic acid
    • SCHEMBL1331091
    • Testosterone glucosiduronide
    • (17b)-3-oxoandrost-4-en-17-yl b-D-Glucopyranosiduronic acid
    • (2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
    • 17beta-Hydroxy-4-androsten-3-one 17-D-glucuronide
    • 17beta-hydroxyandrost-4-en-3-one 3-D-glucuronide
    • CHEBI:28835
    • Testosterone 17b-(b-D-glucuronide)
    • Testosterone glucopyranuronoside
    • W-200911
    • 1180-25-2
    • DTXSID00904352
    • BDBM50420248
    • NSC 92192
    • b-D-3-oxoandrost-4-en-17b-yl Glucopyranosiduronic acid
    • Testosterone 17-glucuronide
    • Epitestosterone glucuronide
    • .beta.-D-Glucopyranosiduronic acid, (17.beta.)-3-oxoandrost-4-en-17-yl
    • b-D-Androstane glucopyranosiduronic acid
    • インチ: InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)
    • InChIKey: NIKZPECGCSUSBV-UHFFFAOYSA-N
    • ほほえんだ: OC(C1OC(OC2CCC3C4CCC5=CC(CCC5(C)C4CCC23C)=O)C(O)C(O)C1O)=O

計算された属性

  • せいみつぶんしりょう: 464.24108
  • どういたいしつりょう: 464.24101810g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 8
  • 重原子数: 33
  • 回転可能化学結合数: 3
  • 複雑さ: 855
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 134Ų

じっけんとくせい

  • PSA: 133.52
  • LogP: 1.79570

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: 45-63
  • セキュリティの説明: 53-36/37-45
  • 危険物標識: T

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AE09240-50mg
17BETA-HYDROXY-4-ANDROSTEN-3-ONE 17-D-GLUCURONIDE
1180-25-2 95%
50mg
$1520.00 2024-04-20
A2B Chem LLC
AE09240-1mg
17BETA-HYDROXY-4-ANDROSTEN-3-ONE 17-D-GLUCURONIDE
1180-25-2 95%
1mg
$298.00 2024-04-20
A2B Chem LLC
AE09240-25mg
17BETA-HYDROXY-4-ANDROSTEN-3-ONE 17-D-GLUCURONIDE
1180-25-2 95%
25mg
$1228.00 2024-04-20
A2B Chem LLC
AE09240-100mg
17BETA-HYDROXY-4-ANDROSTEN-3-ONE 17-D-GLUCURONIDE
1180-25-2 95%
100mg
$1910.00 2024-04-20
A2B Chem LLC
AE09240-5mg
17BETA-HYDROXY-4-ANDROSTEN-3-ONE 17-D-GLUCURONIDE
1180-25-2 95%
5mg
$763.00 2024-04-20
A2B Chem LLC
AE09240-10mg
17BETA-HYDROXY-4-ANDROSTEN-3-ONE 17-D-GLUCURONIDE
1180-25-2 95%
10mg
$935.00 2024-04-20

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl 関連文献

b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-ylに関する追加情報

Introduction to b-D-Glucopyranosiduronic Acid, (17b)-3-Oxoandrost-4-en-17-yl and Its Significance in Modern Chemical Research

The compound with the CAS number 1180-25-2, identified as b-D-Glucopyranosiduronic acid, (17b)-3-oxoandrost-4-en-17-yl, represents a fascinating intersection of carbohydrate chemistry and steroid biochemistry. This unique molecular entity has garnered attention in recent years due to its structural complexity and potential applications in pharmaceutical research. The b-D-Glucopyranosiduronic acid moiety, a derivative of glucose, is known for its role in glycosaminoglycan biosynthesis, while the (17b)-3-oxoandrost-4-en-17-yl component introduces a potent androgenic steroid backbone. Such a combination opens up novel avenues for studying structure-activity relationships in drug design.

In the realm of chemical biology, the study of b-D-Glucopyranosiduronic acid has been extensively explored for its role as a key intermediate in the synthesis of glycosides and polysaccharides. These compounds are fundamental to various biological processes, including cell signaling and immune responses. The introduction of the (17b)-3-oxoandrost-4-en-17-yl group into this framework transforms the molecule into a potential pharmacophore, capable of interacting with biological targets in ways that neither component alone could achieve. This synergy has prompted researchers to investigate its potential as a lead compound in the development of novel therapeutic agents.

Recent advancements in synthetic chemistry have enabled more efficient methodologies for constructing complex molecules like b-D-Glucopyranosiduronic acid, (17b)-3-Oxoandrost-4-en-17-yl. Techniques such as glycosylation reactions and steroid functionalization have been refined to achieve higher yields and purities, making it feasible to conduct more extensive biological evaluations. These improvements are particularly significant given the growing interest in glycoside-based drugs for their enhanced stability and bioavailability. The ability to produce this compound reliably has spurred interest in exploring its pharmacological properties further.

The structural features of b-D-Glucopyranosiduronic acid, (17b)-3-Oxoandrost-4-en-17-yl make it an attractive candidate for studying enzyme-substrate interactions. The glucopyranosiduronic acid moiety is recognized by various glycosidases, which are enzymes involved in breaking down carbohydrates. By incorporating this group into a steroid framework, researchers can gain insights into how these enzymes recognize and process structurally diverse substrates. This knowledge is crucial for developing inhibitors or modulators that could have therapeutic applications in metabolic disorders and infectious diseases.

Moreover, the (17b)-3-Oxoandrost-4-en-17-yl moiety is known for its androgenic activity, which has been leveraged in the development of selective androgen receptor modulators (SARMs). The combination with b-D-Glucopyranosiduronic acid could lead to compounds that exhibit altered pharmacokinetic profiles or enhanced specificity compared to existing SARMs. This has implications not only for treating conditions related to testosterone deficiency but also for exploring new therapeutic strategies for muscle wasting, osteoporosis, and other androgen-dependent disorders.

Recent studies have also highlighted the potential of this compound as an immunomodulator. Glycosaminoglycans, which include derivatives of glucose such as b-D-Glucopyranosiduronic acid, play a critical role in regulating immune responses. By linking this moiety to a steroid backbone, researchers hypothesize that they can create molecules that modulate immune cell function without the side effects associated with traditional immunosuppressants. Preliminary experiments suggest that derivatives of this compound may have applications in treating autoimmune diseases and allergic reactions.

The synthesis of b-D-Glucopyranosiduronic acid, (17b)-3-Oxoandrost-4-en-17-yl also presents opportunities for exploring green chemistry principles. Traditional synthetic routes often involve harsh reagents and generate significant waste. However, newer methodologies are being developed that utilize biocatalysts or renewable feedstocks to produce this compound more sustainably. These approaches align with broader efforts in the pharmaceutical industry to reduce environmental impact while maintaining high standards of quality and efficiency.

In conclusion, the compound identified by CAS number 1180-25-2 represents a promising area of research at the intersection of carbohydrate chemistry and steroid biochemistry. Its unique structure offers potential applications in drug development, enzyme studies, immunomodulation, and sustainable synthesis. As research continues to uncover new insights into its properties and functions, it is likely that b-D-Glucopyranosiduronic acid, (17b)-3-Oxoandrost-4-en-17-yl will play an increasingly important role in advancing our understanding of biological processes and developing novel therapeutic agents.

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